Agomelatine Acetic Acid

Description

Contextualization within Melatonergic Agent Chemistry and Related Naphthyl Derivatives

Agomelatine (B1665654), chemically N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, is a naphthalenic derivative and a potent agonist for melatonergic MT1 and MT2 receptors. google.comgoogle.com Its therapeutic application is, however, challenged by its poor aqueous solubility, which is less than 0.1 mg/mL. google.com This low solubility can impact its bioavailability. The formation of cocrystals, including the one with acetic acid, represents a key strategy to address this limitation. google.comiaea.org

The chemistry of melatonergic agents often involves exploring different solid-state forms to enhance properties like solubility and stability. google.com In the case of agomelatine, its amide functional group can act as both a hydrogen bond donor and acceptor, making it a suitable candidate for forming cocrystals with various "coformers," including carboxylic acids like acetic acid. acs.orgresearchgate.net The interaction between the amide group of agomelatine and the carboxylic acid group of the coformer is a central feature in the design and synthesis of these cocrystals. acs.orgacs.org

Historical Perspective on the Isolation and Identification of Agomelatine Acetic Acid

The exploration of agomelatine cocrystals is a relatively recent development in the broader history of the drug. Initial research on agomelatine focused on its synthesis and pharmacological profile. google.com The systematic investigation into its solid-state forms, including polymorphs and cocrystals, gained momentum as the pharmaceutical industry increasingly recognized the importance of material properties in drug development.

A significant publication by Zheng et al. in 2011 detailed the synthesis and structural determination of agomelatine cocrystals with acetic acid and ethylene (B1197577) glycol. acs.orgscite.ai This research provided the first definitive structural evidence of the agomelatine-acetic acid cocrystal (in a 1:1 molar ratio), determined through single and powder X-ray diffraction techniques. acs.org Subsequent studies have further explored the polymorphic nature of agomelatine cocrystals, including those with acetic acid, revealing that multiple crystalline forms (polymorphs) of the same cocrystal can exist. acs.orgub.edu For instance, a second polymorphic form of the agomelatine-acetic acid cocrystal was later identified. ub.edu

Significance of this compound as a Cocrystal, Intermediate, or Related Substance in Chemical Processes

The primary significance of the agomelatine-acetic acid cocrystal lies in its ability to modify the physicochemical properties of agomelatine. acs.orggoogle.com Research has demonstrated that the formation of this cocrystal leads to a dramatic decrease in the melting point and a significant increase in aqueous solubility compared to the pure forms of agomelatine. acs.orgacs.org Specifically, the solubility of the agomelatine-acetic acid cocrystal was found to be approximately twice that of agomelatine's Form II polymorph. acs.org This enhanced solubility is attributed to the hydrophilic nature of acetic acid, which facilitates the dissolution of agomelatine molecules in water. acs.org

The synthesis of the agomelatine-acetic acid cocrystal is typically achieved through methods like solvent evaporation or grinding. acs.orghumanjournals.com One described method involves dissolving agomelatine in an acetic acid solution and allowing it to diffuse with petroleum ether to induce crystallization. acs.org Another approach involves dissolving agomelatine in acetic acid at an elevated temperature and then cooling the solution. ub.edu While primarily studied as a final, modified solid form of the drug, acetic acid has also been mentioned as a reagent in certain steps of agomelatine synthesis processes, though this is distinct from its role as a coformer in the cocrystal. google.com

| Property | Agomelatine Form II | Agomelatine-Acetic Acid Cocrystal (1:1) | Reference |

| Melting Point | Higher | Dramatically Decreased | acs.org |

| Aqueous Solubility | Base Solubility | Approximately 2x Higher | acs.org |

| Crystal Structure | 1D chains packed via π···π and C−H···π interactions | Acetic acid molecules link agomelatine molecules into 1D helical chains | acs.org |

Overview of Current Research Trajectories and Gaps for this compound

Current research on agomelatine cocrystals, including the acetic acid form, is focused on several key areas. A major trajectory is the continued screening for and characterization of new cocrystals with various coformers to create a library of solid forms with a range of tailored properties. researchgate.netacs.orgfigshare.com This includes exploring cocrystals with other carboxylic acids, phenols, and other pharmaceutically acceptable compounds. researchgate.nethumanjournals.com

A significant area of investigation is the phenomenon of polymorphism in cocrystals. acs.orgiucr.orgnih.gov Agomelatine has been described as a "promiscuous" cocrystallizer, meaning it forms cocrystals with numerous coformers, and these cocrystals can themselves exist in different polymorphic forms. acs.org The discovery of a second polymorph of the agomelatine-acetic acid cocrystal highlights the complexity of its solid-state landscape. ub.edu Understanding the thermodynamic relationships between these polymorphs is crucial for selecting the most stable form for development. iucr.orgnih.gov

A notable gap in the current literature is a detailed, comparative investigation of the in vivo performance of different agomelatine cocrystals. While studies consistently show improved solubility and dissolution rates in vitro, more research is needed to determine how these advantages translate to enhanced bioavailability and therapeutic efficacy in living systems. iaea.org Further exploration into the stability of these cocrystals under various storage and formulation conditions also remains a key area for future research. google.com

Structure

3D Structure

Properties

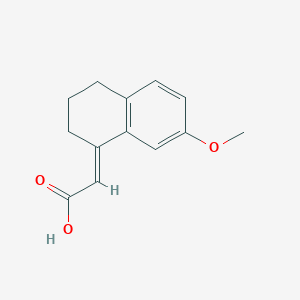

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetic acid |

InChI |

InChI=1S/C13H14O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-8H,2-4H2,1H3,(H,14,15)/b10-7+ |

InChI Key |

XNPWRVMAMATBMA-JXMROGBWSA-N |

Isomeric SMILES |

COC1=CC\2=C(CCC/C2=C\C(=O)O)C=C1 |

Canonical SMILES |

COC1=CC2=C(CCCC2=CC(=O)O)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations Involving Agomelatine Acetic Acid

Strategies for the Formation of Agomelatine (B1665654) Acetic Acid Cocrystals

Cocrystals represent a class of crystalline materials composed of two or more different molecules in the same crystal lattice. In the context of pharmaceuticals, cocrystallization has emerged as a significant strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering the API's intrinsic pharmacological activity. humanjournals.com The formation of cocrystals of agomelatine with acetic acid has been a subject of interest to improve its properties. acs.orgscite.ai

Solvent evaporation is a widely employed and effective technique for the preparation of cocrystals. nih.govsciforum.net This method involves dissolving both the API and a coformer, in this case, agomelatine and acetic acid, in a suitable common solvent. nih.gov The subsequent slow evaporation of the solvent leads to the supersaturation of the solution and the eventual crystallization of the cocrystal. nih.govacs.org

A specific method for preparing agomelatine acetic acid cocrystals involves dissolving agomelatine in acetic acid to create a solution. acs.orggoogle.com This solution is then subjected to slow evaporation, or diffusion with an anti-solvent like petroleum ether, which gradually removes the solvent and facilitates the formation of cocrystal structures. acs.org In one reported synthesis, colorless prism-shaped crystals of agomelatine-acetic acid (1:1) cocrystal were obtained after about two days by diffusing an acetic acid solution of agomelatine with petroleum ether. acs.org The resulting crystals were isolated by filtration, washed with petroleum ether, and air-dried, yielding a high purity product. acs.org

The selection of the solvent is a critical parameter in this process, as it can influence the intermolecular interactions and the resulting crystal form. nih.gov For successful cocrystallization via solvent evaporation, the solubility of both components in the chosen solvent should be comparable to avoid the premature precipitation of the less soluble component. nih.gov

Anti-solvent precipitation, also known as gas anti-solvent (GAS) or solution-enhanced dispersion by supercritical fluids (SEDS), is another prominent technique for isolating cocrystals. sciforum.netmdpi.com This method relies on the principle of reducing the solubility of the cocrystal components in a solution by introducing an "anti-solvent" in which the cocrystal is poorly soluble, thereby inducing precipitation. sciforum.netacs.org

For the synthesis of this compound cocrystals, a method has been described where agomelatine is first dissolved in acetic acid. google.com This solution is then introduced into an anti-solvent, such as petroleum ether or an alkane with five or more carbon atoms. google.com The addition of the anti-solvent causes the this compound cocrystal to precipitate out of the solution. google.com The process can be carried out by either allowing the mixture to stand, by continuous stirring, or by evaporating the solvent at a temperature below 50°C to obtain the crystalline product. google.com The volume of the anti-solvent added is typically a multiple of the volume of the initial solvent, for instance, 6 to 10 times the volume of acetic acid. google.com This technique offers a means to control particle size and morphology by adjusting parameters such as the rate of anti-solvent addition and the degree of agitation. mdpi.com

Mechanochemistry, which involves the use of mechanical energy to induce chemical reactions and phase transformations, presents a green and efficient alternative for cocrystal synthesis. dntb.gov.uanih.govresearchgate.net These methods, such as grinding and milling, can often be performed in the absence of solvents or with only catalytic amounts, reducing solvent waste. nih.govresearchgate.net

While specific examples of mechanochemical synthesis for this compound cocrystals are not extensively detailed in the provided search results, the general principles of mechanochemistry are applicable. Neat grinding involves the direct grinding of the API and coformer together in a specific stoichiometric ratio. nih.gov Liquid-assisted grinding (LAG) is a variation where a small amount of a liquid is added to the solid mixture before or during grinding. sciforum.netacs.org This liquid can act as a catalyst, enhancing the rate of cocrystal formation and improving the crystallinity of the final product. nih.govacs.org For instance, the preparation of agomelatine-benzoic acid and agomelatine-glutaric acid cocrystals has been successfully achieved using solvent-drop grinding with a few drops of methanol (B129727). humanjournals.com

It has been noted that two polymorphs of agomelatine-hydroquinone cocrystals can be obtained through different methods: solvent evaporation and ball mill grinding with acetonitrile (B52724), highlighting the influence of the synthetic method on the final crystalline form. ub.edu This suggests that mechanochemical approaches could potentially lead to different polymorphic forms of this compound cocrystals as well.

Optimizing the crystallization process is crucial for the large-scale production of cocrystals with desired characteristics, such as high yield, purity, and specific particle size distribution. acs.orgmdpi.com For solution-based methods, several parameters can be controlled, including concentration, temperature, cooling rate, and the rate of solvent evaporation or anti-solvent addition. nih.govmdpi.com

In the context of agomelatine cocrystals, studies on agomelatine-citric acid have shown that the cooling rate and the amount of seed crystals can impact the crystal size distribution of the final product. sciforum.netacs.org Furthermore, the selection of an appropriate solvent is critical for maximizing the process yield. For agomelatine-citric acid cocrystals, methyl ethyl ketone was identified as a suitable solvent, resulting in a high process yield of about 90% and producing large, rod-shaped cocrystals. mdpi.com

The development of a ternary phase diagram, which maps the solubility of the API, coformer, and cocrystal in a given solvent system, can be an effective tool for selecting the optimal solvent and operating conditions to ensure a high yield of the desired cocrystal. acs.orgmdpi.com While the provided information does not detail a specific optimization study for this compound cocrystals, the principles derived from studies on other agomelatine cocrystals are directly applicable.

Table 1: Summary of this compound Cocrystal Synthesis Methods

| Method | Description | Key Parameters |

| Solvent Evaporation | Dissolving agomelatine and acetic acid in a common solvent, followed by slow evaporation to induce crystallization. nih.gov | Solvent choice, evaporation rate, temperature. nih.gov |

| Anti-Solvent Precipitation | Dissolving agomelatine in acetic acid and adding an anti-solvent to cause precipitation of the cocrystal. google.com | Choice of anti-solvent, addition rate, agitation, temperature. google.commdpi.com |

| Mechanochemical Synthesis | Grinding or milling of agomelatine and acetic acid together, with or without a catalytic amount of solvent. nih.gov | Grinding time, frequency, presence and type of liquid in LAG. humanjournals.com |

| Crystallization Optimization | Systematic study of process parameters to maximize yield and control crystal attributes. acs.org | Cooling rate, seeding, solvent selection based on phase diagrams. acs.orgmdpi.com |

Role of Acetic Acid and its Derivatives in Agomelatine Synthesis Pathways

Acetic acid can serve as a solvent in certain steps of agomelatine synthesis. In one patented method, the conversion of 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile to (7-methoxy-1-naphthyl)acetonitrile is carried out in a solvent such as acetic acid or toluene (B28343). google.com This reaction involves the use of dichlorodicyanobenzoquinone (DDQ) and is conducted at elevated temperatures ranging from 50°C to 150°C for 4 to 20 hours. google.com

Furthermore, in a different synthetic route, acetic acid is used in a reduction step. Specifically, after the formation of an intermediate compound, it is treated with sodium borohydride (B1222165) in a mixture of 2-propanol and water, followed by the addition of acetic acid (0.2 equivalents). justia.com The reaction mixture is then heated to 80°C for 8 hours. justia.com

The final step in many agomelatine synthesis pathways is the acetylation of the primary amine intermediate, 2-(7-methoxy-1-naphthyl)ethanamine, to yield agomelatine. googleapis.comresearchgate.net This is typically achieved using acetic anhydride (B1165640). googleapis.comresearchgate.net While acetic acid itself is not the acetylating agent, acetic anhydride is its derivative. In some procedures, after the acetylation with acetic anhydride, the reaction mixture is worked up with water, and the final product is isolated. googleapis.com

Utilization of Acetylating Agents in N-Acetylation Steps

The final step in many synthetic routes to agomelatine involves the N-acetylation of the primary amine intermediate, 2-(7-methoxy-1-naphthyl)ethanamine. google.comjuniperpublishers.com The choice of acetylating agent is crucial for optimizing yield, purity, and process efficiency. The two most commonly employed reagents for this transformation are acetic anhydride (Ac₂O) and acetyl chloride (AcCl). google.comgoogle.comgoogle.comjcbms.org

Research indicates that acetic anhydride is a highly effective acetylating agent for this reaction. jcbms.org In one documented process, the acetylation is performed by adding acetic anhydride to a toluene solution containing the amine intermediate. google.comgoogleapis.com The reaction is heated to 40°C and maintained for approximately 3 hours, resulting in an 80% yield of agomelatine from the preceding intermediate, 2-(7-methoxynaphthalen-1-yl)acetic acid ethyl ester. google.comgoogleapis.com Another approach uses acetic anhydride in dichloromethane (B109758) (CH₂Cl₂) at 0°C in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), achieving a 94% yield. juniperpublishers.com The reaction can also be carried out in ethanol (B145695) with sodium acetate (B1210297), followed by heating to reflux, to produce agomelatine. justia.com A one-pot procedure involving Raney nickel hydrogenation of an aldoxime intermediate in the presence of acetic anhydride has been shown to produce agomelatine in an excellent 98% yield. sorbonne-universite.fr

Acetyl chloride is also utilized as an effective acetylating agent. google.comgoogle.com Its higher reactivity often necessitates the presence of a base to neutralize the hydrochloric acid byproduct. Syntheses have been described where the final acetylation is performed with acetyl chloride in the presence of bases like pyridine (B92270) or potassium carbonate to yield the final agomelatine product. google.com

Table 1: Comparison of Acetylating Agents in Agomelatine Synthesis

| Acetylating Agent | Base/Catalyst | Solvent | Temperature | Yield | Source(s) |

|---|---|---|---|---|---|

| Acetic Anhydride | None | Toluene | 40°C | 80% | google.comgoogleapis.com |

| Acetic Anhydride | DMAP (catalyst) | CH₂Cl₂ | 0°C | 94% | juniperpublishers.com |

| Acetic Anhydride | Sodium Acetate | Ethanol | Reflux | 80% (for 2 steps) | justia.com |

| Acetic Anhydride | Raney Nickel | Not specified | Not specified | 98% | sorbonne-universite.fr |

| Acetyl Chloride | Pyridine | Not specified | Not specified | Not specified | google.com |

| Acetyl Chloride | Potassium Carbonate | Aqueous Ethyl Acetate | Not specified | Not specified | google.com |

Investigation of this compound Ethyl Ester as a Synthetic Intermediate

A key intermediate in several scalable synthetic routes for agomelatine is ethyl 2-(7-methoxynaphthalen-1-yl)acetate. juniperpublishers.comjuniperpublishers.com This compound, sometimes referred to as this compound ethyl ester, serves as a versatile starting material. juniperpublishers.comgoogle.comgoogleapis.comjuniperpublishers.com A common strategy involves the reduction of the ester functional group to a primary alcohol, which is then further converted to the final N-acetylated product through a series of transformations. juniperpublishers.com

The initial step is the reduction of the ester. This is frequently accomplished using powerful reducing agents like lithium aluminium hydride (LiAlH₄) in a solvent such as dry tetrahydrofuran (B95107) (THF), which efficiently converts the ester into 2-(7-methoxynaphthalen-1-yl)ethanol in excellent yields. juniperpublishers.comjuniperpublishers.com An alternative method employs sodium borohydride (NaBH₄) in the presence of a catalyst, such as calcium chloride, in a solvent mixture like ethanol and THF. google.comgoogleapis.com

Following the reduction to the alcohol, the synthesis proceeds through several steps:

Activation of the Hydroxyl Group : The alcohol intermediate is reacted with methanesulfonyl chloride in the presence of triethylamine (B128534) to form a mesylate, 2-(7-methoxynaphthalen-1-yl)ethyl methanesulfonate. juniperpublishers.comjuniperpublishers.com This converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution. google.comgoogleapis.com

Nucleophilic Substitution : The mesylated compound undergoes reaction with sodium azide (B81097) (NaN₃) in dimethylformamide (DMF) to produce the azide intermediate, 1-(2-azido-ethyl)-7-methoxy-naphthalene. juniperpublishers.comjuniperpublishers.com An alternative pathway involves reacting the activated intermediate with diformylamide sodium salt. google.comgoogleapis.com

Reduction to Amine : The azide group is reduced to a primary amine, 2-(7-methoxynaphthalen-1-yl)ethanamine. juniperpublishers.comjuniperpublishers.com This reduction can be achieved using zinc powder and ammonium (B1175870) chloride. juniperpublishers.com If the diformylamide intermediate is used, a hydrolysis step is required to yield the amine. google.comgoogleapis.com

N-Acetylation : The final step is the acetylation of the resulting primary amine using an acetylating agent like acetic anhydride to yield agomelatine. juniperpublishers.comjuniperpublishers.com

Table 2: Synthetic Pathway from Ethyl 2-(7-methoxynaphthalen-1-yl)acetate

| Step | Starting Material | Reagents and Conditions | Intermediate Product | Source(s) |

|---|---|---|---|---|

| 1 | Ethyl 2-(7-methoxynaphthalen-1-yl)acetate | LiAlH₄, dry THF | 2-(7-methoxynaphthalen-1-yl)ethanol | juniperpublishers.comjuniperpublishers.com |

| 2 | 2-(7-methoxynaphthalen-1-yl)ethanol | Methane sulphonyl chloride, triethylamine, CH₂Cl₂ | 2-(7-methoxynaphthalen-1-yl)ethyl methanesulfonate | juniperpublishers.comjuniperpublishers.com |

| 3 | 2-(7-methoxynaphthalen-1-yl)ethyl methanesulfonate | Sodium azide, DMF, 80°C | 1-(2-azido-ethyl)-7-methoxy-naphthalene | juniperpublishers.comjuniperpublishers.com |

| 4 | 1-(2-azido-ethyl)-7-methoxy-naphthalene | Zn/NH₄Cl, Ethanol, H₂O, 40°C | 2-(7-methoxynaphthalen-1-yl)ethanamine | juniperpublishers.com |

| 5 | 2-(7-methoxynaphthalen-1-yl)ethanamine | Acetic anhydride, DMAP, CH₂Cl₂, 0°C | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide (Agomelatine) | juniperpublishers.com |

Elucidation of Spectroscopic and Structural Attributes of Agomelatine Acetic Acid Solid Forms

Crystallographic Characterization of Agomelatine (B1665654) Acetic Acid Cocrystals

The three-dimensional architecture of the agomelatine acetic acid cocrystal has been elucidated through comprehensive crystallographic studies. These analyses provide fundamental insights into the spatial arrangement of the constituent molecules and the intermolecular forces governing the crystal packing.

Single-Crystal X-ray Diffraction Analysis for Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) provides definitive evidence of the atomic arrangement within the this compound cocrystal. acs.orgscite.aiacs.org The analysis reveals that the cocrystal crystallizes in the triclinic system. smolecule.com The structure was determined using direct methods from the collected intensity data. ub.edu This technique confirms the 1:1 stoichiometric ratio between agomelatine and acetic acid in the asymmetric unit. The precise torsion angle of the agomelatine molecule within the cocrystal with acetic acid is reported to be 90.5°. scite.ai

Table 1: Single-Crystal Crystallographic Data for this compound Cocrystal

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Stoichiometry | 1:1 (Agomelatine:Acetic Acid) |

| Torsion Angle (Agomelatine) | 90.5° scite.ai |

Powder X-ray Diffraction for Polymorphic and Pseudopolymorphic Assessment

Powder X-ray diffraction (PXRD) is a crucial tool for characterizing the bulk crystalline nature of the this compound solid form and for identifying its specific polymorph or solvate. acs.orgscite.ai The PXRD pattern of the this compound solvate exhibits a unique set of diffraction peaks, distinguishing it from the various polymorphic forms of pure agomelatine and other multicomponent crystals. google.com While agomelatine itself is known to be promiscuous in forming multiple cocrystals, and some of these exhibit polymorphism, the specific polymorphic behavior of the acetic acid cocrystal requires detailed investigation. researchgate.net

The characteristic diffraction peaks for the crystalline this compound solvate are found at specific 2θ angles. google.com

Table 2: Characteristic Powder X-ray Diffraction Peaks (2θ) for this compound Solvate

| 2θ (°) | 2θ (°) | 2θ (°) | 2θ (°) |

|---|---|---|---|

| 11.62 | 19.181 | 23.362 | 25.918 |

| 14.255 | 20.141 | 23.857 | 27.045 |

| 16.338 | 20.656 | 24.158 | 27.214 |

| 17.646 | 21.742 | 25.029 | 28.765 |

Data sourced from patent CN101870662A. google.com

Hydrogen Bonding Networks and Intermolecular Interactions in the Cocrystal Lattice

The stability and structure of the this compound cocrystal are primarily dictated by a robust network of hydrogen bonds. acs.orgscite.ai In the cocrystal, the acetic acid molecules act as a bridge, linking adjacent agomelatine molecules. acs.orgscite.aiacs.org The primary interaction is a strong O-H···O hydrogen bond formed between the carboxylic acid group of acetic acid and the carbonyl oxygen of the agomelatine amide group. smolecule.com Additionally, the agomelatine molecules are linked through N-H···O intermolecular hydrogen bonding interactions. scite.ai These specific and directional interactions create a well-defined supramolecular architecture that is distinct from the hydrogen bonding patterns observed in the polymorphs of pure agomelatine. scite.aismolecule.com

Table 3: Key Hydrogen Bonding Interactions in this compound Cocrystal

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type |

|---|---|---|---|

| Acetic Acid (O-H) | H | Agomelatine (C=O ) | O-H···O |

Analysis of Helical Chain Formation within the Cocrystal Structure

A remarkable structural feature of the this compound cocrystal is the formation of one-dimensional (1D) helical chains. acs.orgscite.aiacs.org The acetic acid molecules alternately link the agomelatine molecules through the hydrogen bonds described previously. acs.orgscite.ai This specific arrangement results in the generation of both right-handed and left-handed helical chains that propagate throughout the crystal lattice. acs.orgscite.airesearchgate.net This organized, helical supramolecular architecture is a direct consequence of the cocrystallization process and is a defining characteristic of this particular solid form. smolecule.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are essential for probing the molecular-level interactions within a crystal lattice by detecting the vibrational modes of functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound

FTIR spectroscopy serves as a valuable tool for confirming the formation of the agomelatine-acetic acid cocrystal by identifying shifts in the vibrational frequencies of the functional groups involved in hydrogen bonding. researchgate.net Upon cocrystallization, significant changes are expected in the infrared spectrum compared to the spectra of the individual components.

Specifically, the formation of the O-H···O hydrogen bond between the acetic acid and agomelatine's amide carbonyl group would lead to a noticeable shift in the C=O stretching frequency of agomelatine. Similarly, the N-H···O hydrogen bond involving the amide N-H of agomelatine and the carbonyl of acetic acid would alter the N-H stretching and bending vibrations. For comparison, a crystalline form of pure agomelatine shows characteristic absorption peaks at approximately 3234 cm⁻¹ (N-H stretch) and 1638 cm⁻¹ (C=O stretch). google.com In the cocrystal, one would anticipate a broadening and shifting of the N-H peak and a shift of the C=O peak to a lower wavenumber, confirming the participation of these groups in the hydrogen-bonding network that defines the cocrystal structure.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a critical, non-destructive technique for characterizing the solid-state forms of active pharmaceutical ingredients (APIs). google.com It provides detailed information about molecular vibrations and is highly sensitive to changes in crystal lattice and molecular conformation, making it an invaluable tool for distinguishing between polymorphs, salts, and cocrystals. google.comsci-hub.red

In the context of agomelatine, vibrational spectroscopy is essential for identifying and differentiating its various crystalline forms. google.com Research on agomelatine cocrystals, including those formed with acetic acid, utilizes Raman spectroscopy to analyze the molecular interactions between agomelatine and the coformer. scite.airesearchgate.net The formation of a cocrystal with acetic acid results in unique vibrational modes compared to the pure agomelatine polymorphs (Forms I and II). sci-hub.redscite.ai For instance, studies on different agomelatine polymorphs show distinct Raman peaks; Form II crystals exhibit a characteristic peak around 1005 cm⁻¹, which is less pronounced in Form I, highlighting the technique's ability to differentiate between solid forms. sci-hub.red

Analysis of the agomelatine-acetic acid cocrystal would involve monitoring shifts in the Raman bands corresponding to the functional groups involved in intermolecular interactions, such as the amide group of agomelatine and the carboxyl group of acetic acid. researchgate.net These spectral shifts provide direct evidence of the hydrogen bonding network within the cocrystal structure, complementing data from X-ray diffraction. google.comscite.ai The stability of the agomelatine-acetic acid crystalline phase has also been confirmed under various conditions using Raman spectroscopy. googleapis.com

Table 1: Selected Raman Spectral Data for Agomelatine Polymorphs

| Polymorph | Characteristic Peak (cm⁻¹) | Observation |

| Form I | ~1005 | Shows a small shoulder/peak |

| Form II | ~1005 | Exhibits a distinct peak |

This table illustrates how Raman spectroscopy can differentiate between agomelatine polymorphs based on peak characteristics. Similar principles are applied to identify the unique spectral fingerprint of the this compound cocrystal.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the molecular structure and environment of atoms in the solid and solution states. osti.govconicet.gov.ar

Solid-State NMR for Confirmation of Salt/Cocrystal Formation

Solid-state NMR (ssNMR) is particularly crucial for determining whether a multicomponent solid, such as the agomelatine-acetic acid complex, exists as a salt or a cocrystal. xray.czacs.org This distinction is based on the presence or absence of proton transfer between the acidic coformer and the basic site on the API. researchgate.netxray.cz In salts, a proton is transferred, creating an ionized pair, whereas cocrystals consist of neutral molecules held together by non-covalent bonds. researchgate.net

For agomelatine, which contains an amide group, ssNMR can detect changes in the chemical environment of carbon and nitrogen atoms upon protonation. osti.govxray.cz Studies on agomelatine complexes with various acids have demonstrated that protonation of the amide oxygen leads to significant changes in the 13C and 15N chemical shifts. osti.govxray.czamazonaws.com Specifically, the determination of the protonation state via ssNMR provides definitive evidence of salt versus cocrystal formation. xray.cz While specific ssNMR data for the agomelatine-acetic acid complex is not detailed in the provided search results, the methodology has been applied to similar systems. For example, in an agomelatine-urea complex, characteristic 13C ssNMR peaks were identified at specific chemical shifts (ppm). google.comgoogle.com The analysis of the agomelatine-acetic acid solid form would rely on similar principles, comparing the spectra to that of pure agomelatine and acetic acid to identify shifts indicative of either hydrogen bonding (cocrystal) or proton transfer (salt). amazonaws.com

Table 2: Representative 13C Solid-State NMR Peaks for Agomelatine-Urea Complex

| Chemical Shift (ppm) |

| 21.4 |

| 54.7 |

| 130.4 |

| 133.8 |

| 157.4 |

| 172.6 |

| 199.7 |

| 203.7 |

This table shows characteristic peaks for an agomelatine cocrystal. Analysis of the this compound complex would yield a similarly unique set of peaks reflecting its specific solid-state structure. google.comgoogle.com

Solution-State NMR for Structural Elucidation (if applicable)

Solution-state NMR spectroscopy is fundamental for the primary structural elucidation and confirmation of the agomelatine molecule. conicet.gov.ar By dissolving the this compound solid and analyzing it in a suitable deuterated solvent, the covalent structure of the agomelatine molecule can be verified. google.com 1H NMR spectra provide information on the number of different types of protons and their connectivity.

The chemical shifts, splitting patterns, and integration values of the proton signals in the 1H NMR spectrum of agomelatine are well-documented. google.comgoogleapis.com These data confirm the presence of the methoxy, naphthalenyl, ethyl, and acetamide (B32628) groups within the molecule.

Table 3: 1H NMR Spectroscopic Data for Agomelatine

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 7.78 | m | 1H (aromatic) | CDCl₃ |

| 7.71 | m | 1H (aromatic) | CDCl₃ |

| 7.49 | m | 1H (aromatic) | CDCl₃ |

| 7.30 | m | 2H (aromatic) | CDCl₃ |

| 7.19 | m | 1H (aromatic) | CDCl₃ |

| 5.66 | s | 1H (NH) | CDCl₃ |

| 4.02 | s | 3H (OCH₃) | CDCl₃ |

| 3.65 | t | 2H (CH₂) | CDCl₃ |

| 3.28 | t | 2H (CH₂) | CDCl₃ |

| 1.98 | s | 3H (CH₃) | CDCl₃ |

Data sourced from patent literature describing the synthesis of Agomelatine. google.comgoogleapis.com

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing information about its structure through fragmentation analysis. scite.aigoogle.com For agomelatine, its monoisotopic mass is 243.125929 Da and its average mass is 243.306 Da. chemspider.com

Using techniques like electrospray ionization (ESI), agomelatine is typically observed as a protonated molecule [M+H]⁺. google.com Tandem mass spectrometry (MS/MS) studies have been conducted to investigate its fragmentation pattern. nih.govresearchgate.net The most commonly reported fragmentation involves the transition from the parent ion to a major product ion, which is crucial for quantitative bioanalytical methods and impurity identification. nih.govresearchgate.net

Table 4: Mass Spectrometric Data for Agomelatine

| Parameter | Value | Method |

| Molecular Formula | C₁₅H₁₇NO₂ | - |

| Monoisotopic Mass | 243.125929 Da | - |

| Protonated Molecule [M+H]⁺ | m/z 244.1 | ESI-MS |

| Major MS/MS Transition | m/z 244.1 → 185.1 | LC-MS/MS |

This table summarizes the key mass spectrometric characteristics of agomelatine, confirming its molecular weight and primary fragmentation pathway. google.comchemspider.comnih.govresearchgate.net The fragment at m/z 185.1 corresponds to the loss of the acetamide group, providing structural confirmation.

Solid State Chemistry, Crystal Engineering, and Phase Transitions of Agomelatine Acetic Acid

Polymorphism and Pseudopolymorphism of Agomelatine (B1665654) and its Cocrystals

Agomelatine itself is known to exhibit polymorphism, with multiple crystalline forms (Forms I, II, and III, among others) being identified. Form II is generally considered the most thermodynamically stable polymorph of the pure drug. researchgate.netresearchgate.net The phenomenon of polymorphism is not limited to the parent API but extends to its cocrystals, a facet of crystal engineering that has garnered significant attention. The ability of a cocrystal to exist in different crystalline forms, known as cocrystal polymorphism, adds another layer of complexity and opportunity in the development of solid dosage forms.

The agomelatine-acetic acid cocrystal has been identified to exist in at least two polymorphic forms, commonly designated as Form I and Form II. These polymorphs are distinct in their crystal packing and, most notably, in their hydrogen-bonding motifs. While both forms are composed of agomelatine and acetic acid in a 1:1 stoichiometric ratio, the arrangement of these molecules in the crystal lattice differs significantly. This structural variance gives rise to different physicochemical properties for each polymorph.

Cocrystal Design and Engineering Principles for Agomelatine Acetic Acid

The formation of the this compound cocrystal is a prime example of the application of crystal engineering principles, where non-covalent interactions are systematically utilized to design new crystalline solids with desired properties. The primary driving force for the formation of this cocrystal is the robust hydrogen bonding between the amide group of agomelatine and the carboxylic acid group of acetic acid.

The design strategy leverages the supramolecular synthon approach, which predicts the most likely and stable hydrogen-bonding patterns between functional groups. In the case of agomelatine and acetic acid, the carboxylic acid group of acetic acid acts as a hydrogen bond donor, while the amide oxygen of agomelatine serves as a hydrogen bond acceptor. This interaction is a well-established and predictable supramolecular synthon.

The existence of polymorphism in the agomelatine-acetic acid cocrystal highlights the subtlety of cocrystal design. While the primary hydrogen-bonding interaction is predictable, the resulting extended crystal packing can vary, leading to different polymorphic forms. Factors such as solvent choice, temperature, and crystallization kinetics can influence which polymorphic form is obtained. For instance, Form I of the agomelatine-acetic acid cocrystal is characterized by a helical arrangement of the molecules connected by hydrogen bonds, whereas Form II exhibits a ribbon-like hydrogen-bonding pattern.

Thermodynamic and Kinetic Aspects of Polymorphic Transformations

The thermodynamic and kinetic relationship between the different polymorphic forms of a cocrystal is crucial for selecting the most stable and developable solid form. The relative stability of polymorphs can be described as either enantiotropic, where the stability order reverses at a specific transition temperature, or monotropic, where one form is always more stable than the other at all temperatures up to their melting points.

For the this compound cocrystal, detailed thermodynamic and kinetic studies are essential to understand the interconversion potential between Form I and Form II. Techniques such as differential scanning calorimetry (DSC) are instrumental in determining the melting points and heats of fusion of the polymorphs. This data can be used to infer their thermodynamic relationship using the heat of fusion rule.

Kinetic studies, on the other hand, provide insights into the rate of transformation from a metastable form to a more stable form under various conditions, such as temperature and humidity. The activation energy for the transformation can be calculated to quantify the kinetic barrier to this process. For agomelatine polymorphs, the transformation from the metastable Form I to the stable Form II has been studied, providing a framework for understanding similar transformations in its cocrystals. researchgate.net

Solvent-Mediated Phase Transformation Studies

Solvents play a pivotal role in the crystallization of and transformation between polymorphic forms. Solvent-mediated phase transformation (SMPT) is a common phenomenon where a less stable polymorph converts to a more stable form in the presence of a solvent. This process involves the dissolution of the metastable form followed by the nucleation and growth of the stable form.

The choice of solvent can significantly influence the outcome of the crystallization of this compound cocrystals, potentially favoring the formation of either Form I or Form II. The solubility of each polymorph in a given solvent is a key driving force for SMPT. A solvent in which the stable form is less soluble than the metastable form will facilitate the transformation.

Systematic screening of various solvents with different polarities and hydrogen-bonding capabilities is necessary to map out the solvent-mediated transformation behavior of the this compound cocrystal polymorphs. Understanding these solvent effects is critical for developing a robust crystallization process that consistently produces the desired polymorphic form. For instance, studies on agomelatine polymorphs have shown that the rate of transformation is influenced by the solvent system. researchgate.net

Impact of Crystal Habit and Morphology on Solid-State Properties

Different polymorphs of the same compound can exhibit distinct crystal habits. For the this compound cocrystal, it is anticipated that Form I and Form II will have different characteristic morphologies. For example, one polymorph might crystallize as needles while the other forms plates or prisms. These differences in shape can lead to variations in their solid-state behavior.

For instance, needle-like crystals often exhibit poor flowability and compaction properties, which can pose challenges during tableting. In contrast, more equant or plate-like crystals tend to have better processing characteristics. Furthermore, the exposed crystal faces of different habits can have different surface energies and interfacial properties, which can influence the dissolution rate. A comprehensive characterization of the crystal habit and morphology of the this compound cocrystal polymorphs is therefore essential for understanding and controlling their performance as a pharmaceutical solid.

Degradation Pathways and Impurity Profiling Associated with Agomelatine Acetic Acid

Identification and Characterization of Degradation Products of Agomelatine (B1665654) Related to Acidic Conditions

Under acidic stress conditions, agomelatine is known to be labile, leading to the formation of specific degradation products. nih.gov Studies involving the exposure of agomelatine to hydrochloric acid have resulted in the identification of at least two major degradation products, often referred to as Deg I and Deg II. oup.com These impurities have been structurally characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov One of the significant degradation products formed in acidic environments is N-acetyl-N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide. The structural similarity of these degradation products to the parent agomelatine molecule necessitates robust analytical methods for their separation and identification. oup.com

The degradation pattern of agomelatine in acidic conditions involves the hydrolysis of the amide linkage. The formation of these impurities is a critical factor in determining the shelf life and ensuring the quality of agomelatine formulations. Regulatory guidelines require strict monitoring of these degradation products to maintain them within permissible limits.

Forced Degradation Studies to Elucidate Degradation Pathways (Acidic, Oxidative, Photolytic)

Forced degradation studies are essential for understanding the chemical stability of a drug and for developing stability-indicating analytical methods. Agomelatine has been subjected to various stress conditions as per the International Conference on Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, photolytic, and thermal stress. jchps.comrjptonline.orgijpra.com

Acidic and Alkaline Degradation: Agomelatine has consistently been found to be susceptible to both acidic and alkaline hydrolysis. nih.govoup.comnih.gov Studies have shown significant degradation when agomelatine is refluxed with hydrochloric acid or sodium hydroxide. oup.comwalshmedicalmedia.com For instance, in one study, agomelatine solution was treated with 0.1 M HCl and refluxed at 80°C for 20 minutes, leading to noticeable degradation. jchps.com Similar lability was observed under alkaline conditions. nih.govrjptonline.org

Oxidative Degradation: The response of agomelatine to oxidative stress varies across different studies. Some studies report that agomelatine is sensitive to oxidative conditions, showing significant degradation when treated with hydrogen peroxide (H2O2). jchps.comrjptonline.orgijpra.com For example, treatment with 30% H2O2 at 80°C for 20-30 minutes resulted in degradation. jchps.comrjptonline.org Conversely, other studies have found it to be relatively stable under similar oxidative stress.

Photolytic and Thermal Degradation: Agomelatine has shown varied sensitivity to light and heat. Some studies indicate a slight decomposition under UV light exposure and thermal stress. jchps.comresearchgate.net For instance, exposure to ultraviolet light at 365 nm for one hour resulted in minimal degradation. jchps.com Other research suggests that agomelatine is more sensitive to heat. ijpra.com

The following table summarizes the findings from various forced degradation studies on agomelatine:

Table 1: Summary of Forced Degradation Studies on Agomelatine| Stress Condition | Reagent/Method | Observed Degradation | Reference(s) |

|---|---|---|---|

| Acidic | 0.1 M HCl, 80°C, 20-30 min | 2.72% - 11.36% | jchps.comrjptonline.orgresearchgate.net |

| Alkaline | 0.1 M NaOH, 80°C, 20-30 min | 6.94% - 8.08% | jchps.comrjptonline.orgresearchgate.net |

| Oxidative | 30% H2O2, 80°C, 20-30 min | 2.13% - 14.34% | jchps.comrjptonline.orgresearchgate.net |

| Photolytic | UV light (365 nm), 1 hour | 1.52% - 2.51% | jchps.comresearchgate.net |

| Thermal | 80°C | 0.03% - 12.63% | rjptonline.orgresearchgate.net |

Chromatographic Methods for Impurity Profiling and Quantification

A variety of chromatographic methods have been developed for the separation, identification, and quantification of agomelatine and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques. rasayanjournal.co.inresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the predominant method for analyzing agomelatine and its degradation products. nih.gov These methods typically utilize a C18 column and a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govrjptonline.org Gradient elution is often used to achieve efficient separation of all impurities. nih.gov Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 230 nm. oup.comnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC methods have also been developed, offering faster analysis times and improved resolution. researchgate.net One such method uses a BEH Shield RP18 stationary phase with a mobile phase of acetonitrile, methanol, and ammonium acetate (B1210297) buffer (pH 9.5). researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has also been utilized as a stability-indicating method. oup.com For instance, separation has been achieved on silica (B1680970) gel HPTLC plates with a developing system of chloroform, methanol, and ammonia (B1221849) solution. oup.com

The following table details examples of chromatographic conditions used for the analysis of agomelatine and its impurities:

Table 2: Examples of Chromatographic Conditions for Agomelatine Impurity Profiling| Technique | Column | Mobile Phase | Detection | Reference(s) |

|---|---|---|---|---|

| RP-HPLC | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Gradient of 15 mM potassium dihydrogen phosphate (pH 3.0) and acetonitrile | PDA at 230 nm | nih.gov |

| RP-HPLC | Phenomenex C18 (250 x 4.6 mm, 5 µm) | 0.1% formic acid and acetonitrile | UV at 205 nm | rjptonline.org |

| RP-HPLC | Zorbax extended-C18 (150 x 4.6 mm, 5 µm) | 0.1% ammonium formate (B1220265) and acetonitrile (40:60, v/v) | Not specified | phmethods.net |

| HPTLC | Silica gel HPTLC F254 plates | Chloroform:methanol:ammonia solution (9:1:0.1, by volume) | Scanned at 230 nm | oup.com |

| UHPLC | BEH Shield RP18 | Acetonitrile:methanol (1:1) and ammonium acetate buffer (pH 9.5) | Not specified | researchgate.net |

Stability-Indicating Analytical Method Development for Agomelatine and its Associated Impurities

The development of stability-indicating analytical methods (SIAMs) is crucial for accurately measuring the drug substance in the presence of its impurities, degradants, and excipients. For agomelatine, several SIAMs have been developed and validated according to ICH guidelines. nih.govjchps.comrjptonline.org These methods are specific and can separate the degradation products from the main drug peak. rasayanjournal.co.in

Validation of these methods typically includes assessing parameters such as:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. Forced degradation studies are used to demonstrate specificity. nih.govjchps.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For agomelatine and its impurities, correlation coefficient values are typically greater than 0.999. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies for agomelatine impurities have shown results between 94.4% and 106.7%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For agomelatine impurities, the LOD has been reported in the range of 0.0008-0.0047%. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. jchps.com

These validated methods can be reliably used for the routine quality control of agomelatine in bulk drug and pharmaceutical formulations, as well as for stability studies. jchps.comijpbs.com

Computational Chemistry and Molecular Modeling of Agomelatine Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic landscape of the agomelatine (B1665654) acetic acid cocrystal. nih.gov These calculations can determine key electronic descriptors that dictate the reactivity and interaction potential of the molecule.

Studies on agomelatine itself have shown that it acts as a good electron donor, a characteristic that can be quantified by its highest occupied molecular orbital (HOMO) energy. nih.gov For the agomelatine acetic acid cocrystal, DFT calculations would be instrumental in understanding the charge transfer and electrostatic potential between the agomelatine and acetic acid molecules. The analysis of HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energy levels helps in predicting the regions susceptible to electrophilic and nucleophilic attacks, respectively.

Table 1: Illustrative Quantum Chemical Descriptors for Agomelatine

| Descriptor | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.71 eV nih.gov | Indicates electron-donating capability. |

| LUMO Energy | -0.85 eV | Reflects electron-accepting tendency. |

| HOMO-LUMO Gap | 4.86 eV | Relates to chemical reactivity and stability. nih.gov |

Note: The values presented are for agomelatine and serve as a reference for the expected electronic properties in the cocrystal.

Conformational Analysis and Energy Landscapes of the Cocrystal Components

The conformational flexibility of both agomelatine and acetic acid is a critical factor in the formation and stability of their cocrystal. Conformational analysis involves mapping the potential energy surface of the molecules to identify low-energy, stable conformations.

For agomelatine, the orientation of the N-acetyl side chain relative to the naphthalene (B1677914) ring is of particular interest. nih.gov The torsion angle of this side chain has been observed to vary in different polymorphic forms and cocrystals, indicating its adaptability to different crystal packing environments. scite.ai In the this compound cocrystal, this torsion angle is reported to be 90.5 degrees. scite.ai Computational methods can generate a Ramachandran-like plot for the flexible bonds in agomelatine, revealing the energetically favorable conformational states. The global minimum on this energy landscape corresponds to the most stable conformation, which is likely to be present in the cocrystal structure.

Molecular Dynamics Simulations for Intermolecular Interactions and Solid-State Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the intermolecular interactions within the this compound cocrystal. nih.govresearchgate.net These simulations model the movement of atoms over time, offering insights into the stability of the crystal lattice and the nature of the non-covalent interactions.

In the context of the this compound cocrystal, MD simulations can elucidate the strength and geometry of hydrogen bonds between the amide group of agomelatine and the carboxylic acid group of acetic acid. scite.aiacs.org Furthermore, π-π stacking interactions between the naphthalene rings of adjacent agomelatine molecules can be quantified. mdpi.com These simulations are also invaluable for understanding the behavior of the cocrystal in different environments, such as in the presence of solvents or at varying temperatures. researchgate.net The results from MD simulations can be correlated with experimental data from techniques like FTIR spectroscopy to validate the computational model. nih.govresearchgate.net

Prediction of Spectroscopic Signatures and Crystallographic Parameters

Computational methods are powerful tools for predicting the spectroscopic and crystallographic properties of the this compound cocrystal. These predictions can be compared with experimental data to confirm the structure and understand its vibrational modes.

DFT calculations can be used to simulate the infrared (IR) and Raman spectra of the cocrystal. researchgate.netnih.govmdpi.com By analyzing the calculated vibrational frequencies, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as the stretching of C=O and N-H bonds involved in hydrogen bonding. Time-dependent DFT (TD-DFT) can be employed to predict the UV-visible absorption spectrum, providing insights into the electronic transitions within the cocrystal. nih.gov

Furthermore, computational methods can predict the unit cell parameters and space group of the crystal structure, which can be validated against X-ray diffraction data. acs.org

Table 2: Predicted Spectroscopic and Crystallographic Data

| Property | Computational Method | Predicted Information |

|---|---|---|

| Vibrational Spectra | DFT | Frequencies and intensities of IR and Raman bands. mdpi.com |

| Electronic Spectra | TD-DFT | Wavelength and intensity of electronic transitions (UV-Vis). nih.gov |

Application of Density Functional Theory (DFT) for Solid-State Properties

Density Functional Theory (DFT), particularly with dispersion corrections (DFT-D), is extensively used to investigate the solid-state properties of cocrystals. acs.orgacs.org This approach is crucial for understanding the energetics of crystal packing and the nature of intermolecular forces.

Patent Landscape and Intellectual Property Analysis for Agomelatine Acetic Acid

Analysis of Synthetic Process Patents for Agomelatine (B1665654) Involving Acetic Acid

Several patents detail synthetic routes for agomelatine where acetic acid or its derivatives are utilized. These processes aim to produce agomelatine with high purity and in an industrially scalable manner.

One patented process describes the use of acetic acid in a reduction step during the synthesis. google.com In this method, after a precursor compound is treated with a reducing agent like sodium borohydride (B1222165), acetic acid is added to the reaction mixture, which is then heated. google.com This step is crucial for the subsequent acetylation reaction. The final step of this synthesis involves the use of acetic anhydride (B1165640) in the presence of sodium acetate (B1210297) to yield agomelatine. google.comjustia.com This process is highlighted as an effective and industrializable route, starting from 7-methoxy-1-naphthol, which is considered a less costly starting material compared to 7-methoxy-1-tetralone (B20472) used in earlier syntheses. google.comjustia.com

Another patented synthetic method involves the use of acetic acid as a solvent. google.com In this process, a key intermediate is mixed with acetic acid or toluene (B28343), and then dichlorodicyanobenzoquinone is added to proceed with the reaction. google.com This synthesis starts from 7-methoxy-1-tetralone and is claimed to have advantages of high yield, low cost, and being environmentally friendly. google.com

Furthermore, patents describe the use of acetic anhydride for the final acetylation step to produce agomelatine. googleapis.com This step is common in several synthetic pathways, demonstrating the integral role of acetic acid derivatives in obtaining the final active pharmaceutical ingredient. googleapis.com

| Patent/Source | Role of Acetic Acid/Derivative | Key Process Step | Starting Material |

|---|---|---|---|

| US20100036162A1 google.comjustia.com | Reactant/Catalyst | Reduction and subsequent acetylation with acetic anhydride. google.com | 7-methoxy-1-naphthol google.comjustia.com |

| CN101792400A google.com | Solvent | Reaction with dichlorodicyanobenzoquinone. google.com | 7-methoxy-1-tetralone google.com |

| EP 2703383 A1 googleapis.com | Reactant | Final acetylation step using acetic anhydride. googleapis.com | 2-(7-methoxynaphthalen-1-yl)acetic acid ethyl ester googleapis.com |

Patents Pertaining to Agomelatine Cocrystal Forms, Including Acetic Acid Cocrystals

The development of cocrystals is a strategy employed to enhance the physicochemical properties of an active pharmaceutical ingredient, such as solubility and stability. The patent literature reveals the existence of agomelatine cocrystals, including those formed with acetic acid.

A notable publication and several patent documents reference the formation of agomelatine cocrystals with acetic acid. google.comgoogleapis.comgoogleapis.comgoogleapis.comunifiedpatents.com These cocrystals are described as novel solid-state forms of agomelatine with unique crystalline structures and potentially improved properties compared to the free form of the drug. google.com

However, it is important to note that some patents for agomelatine cocrystals with other co-formers explicitly exclude the acetic acid cocrystal. google.com For instance, a patent for co-crystals of agomelatine with formers like urea, maleic acid, gentisic acid, or citric acid includes a proviso that excludes co-crystals of agomelatine with acetic acid and ethylene (B1197577) glycol. google.com This suggests that while the acetic acid cocrystal is known in the art, subsequent patent filings have focused on protecting other novel cocrystalline forms.

The existence of these patents indicates a strategic effort to broaden the intellectual property protection around agomelatine by creating new, patentable solid forms of the drug.

| Patent/Source | Subject Matter | Key Finding |

|---|---|---|

| EP2771312B1 google.com | Agomelatine-urea complex | References the disclosure of agomelatine cocrystals with acetic acid in prior art. google.com |

| EP2551257A1 google.com | Co-crystals of agomelatine with other co-crystal-formers | Explicitly excludes co-crystals of agomelatine with acetic acid. google.com |

| Crystal Growth & Design, 2011 (11), 466-471 googleapis.comgoogleapis.comunifiedpatents.com | Polymorphic Agomelatine and Its Cocrystals | Describes the structures of agomelatine cocrystals with acetic acid and ethylene glycol. googleapis.comgoogleapis.comunifiedpatents.com |

Intellectual Property Surrounding Analytical Methods and Impurity Control

The control of impurities in active pharmaceutical ingredients is a critical aspect of drug development and manufacturing, and is subject to intellectual property protection. For agomelatine, patents and scientific literature describe analytical methods for identifying and quantifying impurities, some of which may arise from the synthetic processes involving acetic acid or its derivatives.

For example, a patent discloses a preparation method for an agomelatine process impurity that is formed through the reaction of agomelatine with acetylchloride or acetic anhydride. google.com This indicates that byproducts from the acetylation step are recognized and methods for their synthesis as reference standards are patentable.

Furthermore, research articles detail the development and validation of analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to determine potential impurities in the agomelatine drug substance. nih.gov These methods are crucial for ensuring the quality and safety of the final drug product and can be the subject of intellectual property rights. The validation of these methods according to ICH guidelines for specificity, sensitivity, precision, linearity, and accuracy is a key component of the intellectual property. nih.govresearchgate.net

Forced degradation studies, which are part of the validation process, have shown that agomelatine is susceptible to degradation under acidic and alkaline conditions, potentially leading to the formation of impurities. nih.gov The knowledge of these degradation pathways and the analytical methods to monitor them are valuable intellectual assets.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for producing Agomelatine Acetic Acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound ((E)-2-(7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetic acid) is synthesized via a multi-step process. The primary route involves reacting 7-methoxy-1-tetralone with cyanoacetic acid under catalytic conditions (e.g., alkyl/aryl-substituted catalysts) to form (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile. Subsequent aromatization, reduction, and coupling with acetic anhydride yield the final product . Critical parameters include water removal during cyanoacetic acid condensation and precise control of reaction temperature/pH during aromatization to avoid side reactions.

Q. How is this compound characterized analytically, and what regulatory guidelines govern its quality control?

- Methodological Answer : High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are standard methods for purity assessment. For example, validated HPLC methods using acetonitrile-phosphate buffers (pH 4.5–6.0) and UV detection at 230–260 nm are employed for quantification . Regulatory compliance (e.g., USP/EP) requires detailed characterization data, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and impurity profiling (e.g., residual solvents, byproducts) .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should adopt a factorial design to isolate variables (e.g., pH 2–9, 25–60°C). Accelerated degradation studies in acidic/basic buffers, combined with kinetic modeling (e.g., Arrhenius equation), can predict shelf-life. Discrepancies in degradation pathways (e.g., hydrolysis vs. oxidation) require LC-MS/MS to identify degradation products and validate mechanistic hypotheses .

Q. How can synthetic routes for this compound be optimized to reduce environmental impact while maintaining scalability?

- Methodological Answer : Green chemistry principles, such as solvent substitution (e.g., replacing dichloromethane with ethyl acetate) and catalytic recycling, should be evaluated. Lifecycle assessment (LCA) tools can compare waste generation and energy use across routes. For instance, using acetic acid as a reaction medium (as in MOF synthesis ) may reduce toxicity and improve atom economy .

Q. What advanced analytical techniques are suitable for elucidating the stereochemical configuration of this compound and its impurities?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns or capillary electrophoresis (CE) can resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination. For impurities like Agomelatine Impurity 14, tandem MS/MS with collision-induced dissociation (CID) provides structural confirmation .

Q. How do metal catalysts in this compound synthesis influence reaction kinetics and byproduct formation?

- Methodological Answer : Kinetic studies using in situ FTIR or Raman spectroscopy can monitor intermediate formation. For example, transition metal catalysts (e.g., Cu, Co) may accelerate cyclization but introduce metal-ligand complexes as byproducts. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal residues, while DFT calculations model catalytic mechanisms .

Data Analysis and Interpretation

Q. How should researchers statistically validate analytical method precision for this compound in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Precision : Calculate relative standard deviation (RSD) for intra-day/inter-day replicates (n ≥ 6).

- Accuracy : Perform spike-recovery studies at 80%, 100%, and 120% levels.

- Linearity : Use Mandel’s fitting test to confirm R² ≥ 0.995 over 50–150% of the target concentration .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline pH probes, FTIR). Design of experiments (DoE) tools (e.g., response surface methodology) optimize critical process parameters (CPPs) like stirring rate and catalyst loading. Statistical process control (SPC) charts track variability post-optimization .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.